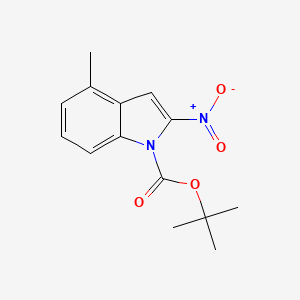
tert-butyl 4-methyl-2-nitro-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-methyl-2-nitro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a methyl group, and a nitro group attached to the indole ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methyl-2-nitro-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.
Protection: The aldehyde group is reduced, and the resulting alcohol is protected using tert-butyl (dimethyl)silyl chloride.
Introduction of Nitro Group: The nitro group is introduced via nitration using nitric acid and sulfuric acid.
Esterification: The final step involves esterification with tert-butyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., bromine), Lewis acids.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 4-methyl-2-amino-1H-indole-1-carboxylate.
Substitution: Halogenated derivatives of the indole.
Hydrolysis: 4-methyl-2-nitro-1H-indole-1-carboxylic acid.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Precursor for the synthesis of biologically active indole derivatives.
Biology:
- Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine:
- Potential applications in drug discovery and development due to its indole core structure.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl 4-methyl-2-nitro-1H-indole-1-carboxylate is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the indole ring can engage in various biochemical interactions. The compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes and receptors, influencing biological pathways .
類似化合物との比較
tert-Butyl 1-indolecarboxylate: Similar structure but lacks the nitro and methyl groups.
4-methyl-1H-indole-1-carboxylate: Lacks the tert-butyl and nitro groups.
2-nitro-1H-indole-1-carboxylate: Lacks the tert-butyl and methyl groups.
Uniqueness:
- The presence of both the nitro and methyl groups on the indole ring makes tert-butyl 4-methyl-2-nitro-1H-indole-1-carboxylate unique. These functional groups confer distinct chemical reactivity and potential biological activity, distinguishing it from other indole derivatives .
特性
IUPAC Name |
tert-butyl 4-methyl-2-nitroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-6-5-7-11-10(9)8-12(16(18)19)15(11)13(17)20-14(2,3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDBCHNMVZSQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














